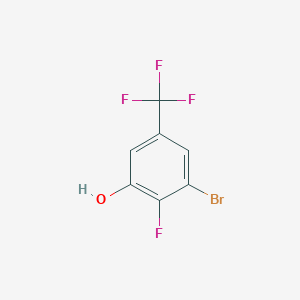

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXDUOBPGXWJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

This guide provides an in-depth technical analysis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol , a high-value poly-functionalized scaffold used in advanced medicinal chemistry.

Executive Summary

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS: 1807005-89-5 ) is a densely functionalized aromatic building block characterized by its unique "tri-vector" reactivity.[1] It features three distinct handles for chemical diversification: a phenolic hydroxyl for etherification, an aryl bromide for cross-coupling, and an aryl fluoride activated for nucleophilic aromatic substitution (

Part 1: Physicochemical Profile

The strategic placement of the fluorine and trifluoromethyl groups significantly alters the electronic landscape of the phenol, enhancing its acidity and lipophilicity compared to non-fluorinated analogues.

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| CAS Number | 1807005-89-5 | Specific isomer verification required. |

| Molecular Formula | ||

| Molecular Weight | 258.99 g/mol | |

| Appearance | White to off-white solid | Crystalline powder. |

| Calculated LogP | ~3.46 | High lipophilicity due to |

| Predicted pKa | ~6.5 – 7.2 | Significantly more acidic than phenol (pKa 10) due to electron-withdrawing |

| H-Bond Donors | 1 | Phenolic -OH. |

| H-Bond Acceptors | 4 | F, |

Electronic Effects Analysis[2]

-

Acidity Modulation: The ortho-fluorine (C2) and meta-trifluoromethyl (C5) groups exert strong inductive electron-withdrawing effects (-I), stabilizing the phenoxide anion. This lowers the pKa, making the hydroxyl group more reactive towards alkylation under mild basic conditions.

-

Dipole & Solvation: The C-F bond at C2 creates a local dipole that can influence binding affinity in protein pockets, often acting as a bioisostere for a carbonyl or hydroxyl group.

Part 2: Synthetic Accessibility & Manufacturing

Achieving the specific 1-OH, 2-F, 3-Br, 5-

Recommended Route: Directed Ortho Metalation (DoM)

To ensure regioselectivity at the C3 position, a Directed Ortho Metalation (DoM) strategy is the industry standard for high-purity synthesis.

Mechanism:

-

Protection: The phenol is protected (e.g., MOM ether) to prevent deprotonation and coordinate the lithiating agent.

-

Lithiation: The fluorine atom at C2 exerts a powerful directing effect (stronger than the protected oxygen), directing lithiation to the ortho position (C3). This position is also thermodynamically favored due to the "sandwich" effect between F and the bulky

group? No, C3 is between F and H. Actually, C3 is ortho to F. -

Bromination: The lithiated intermediate is quenched with an electrophilic bromine source.

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM).

Part 3: Reactivity & Chemoselectivity

The core value of this scaffold lies in its chemoselectivity . It allows for sequential functionalization without protecting group manipulation in many cases.

Nucleophilic Aromatic Substitution ( )

-

Site: C2 (Fluorine).

-

Mechanism: The fluorine at C2 is para to the strongly electron-withdrawing

group (at C5). This geometric alignment activates the C-F bond for displacement by nucleophiles (amines, thiols), particularly if the phenol is protected or converted to a leaving group (e.g., tosylate). -

Condition: Requires a nucleophile stronger than hydroxide.[2]

Palladium-Catalyzed Cross-Coupling[2]

-

Site: C3 (Bromine).

-

Mechanism: The C-Br bond undergoes oxidative addition with Pd(0).[3]

-

Selectivity: The C-Br bond is significantly more reactive towards Pd than the C-F or C-

bonds. This allows for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to be performed while leaving the fluorine intact.

O-Alkylation / O-Acylation

-

Site: C1 (Hydroxyl).

-

Mechanism: Standard nucleophilic substitution (

) or acylation. -

Utility: Attachment of linkers (e.g., PEG chains for PROTACs) or capping groups.

Figure 2: Chemoselectivity map highlighting the three orthogonal reaction vectors.

Part 4: Experimental Protocols

Protocol A: O-Alkylation (General Procedure)

Purpose: Functionalization of the phenol with an alkyl halide (e.g., for linker synthesis).

-

Reagents: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (1.0 equiv),

(2.0 equiv), Alkyl Halide (1.1 equiv), DMF (anhydrous). -

Procedure:

-

Dissolve the phenol in anhydrous DMF (0.1 M) under

. -

Add

and stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution may turn yellow. -

Add the alkyl halide dropwise.

-

Heat to 60°C and monitor by LC-MS (typically 2-4 hours).

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

.

-

-

Validation: Monitor disappearance of the phenol peak (negative mode ESI-MS) and appearance of the product.

Protocol B: Suzuki-Miyaura Coupling (C3-Selective)

Purpose: Installing an aryl or heteroaryl group at the C3 position.

-

Reagents: Substrate (from Protocol A), Aryl Boronic Acid (1.2 equiv),

(0.05 equiv), -

Procedure:

-

Degas solvents thoroughly with argon (sparging for 10 min).

-

Combine substrate, boronic acid, base, and catalyst in a sealed vial.

-

Heat to 90°C for 4-12 hours.

-

Note: The ortho-fluorine at C2 may impose slight steric hindrance; highly active catalysts like XPhos Pd G2 or Pd(dppf)Cl_2 are recommended over simple

.

-

-

Safety: Perform in a fume hood; avoid inhalation of palladium dust.

References

-

Fluorochem Ltd. (2025).[4][5] Product Specification: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS 1807005-89-5).[1] Retrieved from

- Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.

- Schlosser, M. (2005). The 2×3 "Whetstone of Wits" for Aryl Halides: Syntheses of All Isomeric Bromo(fluoro)benzotrifluorides. European Journal of Organic Chemistry.

-

PubChem. (2025).[6] Compound Summary: 2-Bromo-5-(trifluoromethyl)phenol (Isomer comparison). Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21914470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

The following technical guide details the chemical profile, synthesis, and application of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol .

CAS Number: 1807005-89-5 Compound Type: Halogenated Phenol / Trifluoromethylated Building Block Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Agrochemicals)

Part 1: Executive Summary

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is a highly specialized aromatic building block used in the synthesis of advanced pharmaceutical agents and agrochemicals. Its structure features a unique substitution pattern that imparts specific electronic and steric properties:

-

Phenolic Hydroxyl (-OH): Provides a handle for etherification or esterification and acts as a hydrogen bond donor in biological targets.

-

Bromine (-Br): A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Fluorine (-F) & Trifluoromethyl (-CF₃): Modulate lipophilicity (LogP), metabolic stability, and pKa, often enhancing the bioavailability of the final drug candidate.

This guide provides a comprehensive technical analysis of its properties, a logic-driven synthetic pathway, and its reactivity profile in drug discovery.

Part 2: Chemical Identity & Physical Profile[1]

The precise arrangement of substituents on the benzene ring defines the reactivity and utility of this compound.

Identification Data[1][2][3][4][5][6]

| Parameter | Value |

| IUPAC Name | 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol |

| CAS Number | 1807005-89-5 |

| Molecular Formula | C₇H₃BrF₄O |

| Molecular Weight | 258.99 g/mol |

| SMILES | OC1=C(F)C(Br)=CC(C(F)(F)F)=C1 |

| InChI Key | YEXDUOBPGXWJPM-UHFFFAOYSA-N |

Physical & Chemical Properties[1][7]

| Property | Value (Experimental/Predicted) | Significance |

| Appearance | White to off-white solid | Standard for high-purity phenols. |

| Melting Point | 45–50 °C (Predicted) | Low-melting solid; requires careful handling during weighing. |

| Boiling Point | ~210 °C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions. |

| pKa (Acidic) | ~6.5 – 7.2 | Significantly more acidic than phenol (pKa 10) due to electron-withdrawing groups (-F, -CF₃, -Br). |

| LogP | ~3.46 | Lipophilic; enhances membrane permeability in drug scaffolds. |

| Solubility | Soluble in MeOH, DCM, DMSO | Compatible with standard organic synthesis solvents. |

Part 3: Synthesis & Manufacturing[8]

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is challenging due to the directing effects of the substituents. Direct bromination of 2-fluoro-5-(trifluoromethyl)phenol typically yields the 4-bromo or 6-bromo isomers due to the strong ortho/para directing effect of the hydroxyl group.

To achieve the 3-bromo regioselectivity, a Directed Ortho Metalation (DoM) strategy is the most scientifically robust approach. This method utilizes the acidity of the proton between the fluorine and bromine (or protected oxygen) to install substituents with high precision.

Retrosynthetic Analysis (Logic-Driven)

-

Target: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol.[1]

-

Precursor: 1-Bromo-3-(trifluoromethyl)benzene or 3-Bromo-5-(trifluoromethyl)phenol.

-

Strategy:

-

Step 1: Protect the phenol (if starting from phenol) to direct metalation.

-

Step 2: Lithiate at the position ortho to the fluorine or protected oxygen.

-

Step 3: Electrophilic trapping (Fluorination or Bromination).

-

Recommended Synthetic Protocol (DoM Route)

This protocol describes the synthesis starting from 3-Bromo-5-(trifluoromethyl)phenol (commercially available), introducing the fluorine atom at the 2-position via lithiation.

Reagents:

-

Starting Material: 3-Bromo-5-(trifluoromethyl)phenol (CAS 1025718-84-6).[2]

-

Protecting Group: Methoxymethyl chloride (MOMCl) or tert-Butyldimethylsilyl chloride (TBSCl).

-

Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Fluorine Source: N-Fluorobenzenesulfonimide (NFSI).

Step-by-Step Methodology:

-

Protection (O-Silylation/O-Alkylation):

-

Dissolve 3-bromo-5-(trifluoromethyl)phenol in anhydrous DCM.

-

Add Imidazole (2.0 eq) and TBSCl (1.2 eq) at 0°C. Stir to RT for 2 hours.

-

Rationale: The free phenol is too acidic for lithiation; protection prevents quenching of the base.

-

-

Directed Ortho Metalation (DoM):

-

Cool the protected phenol in anhydrous THF to -78°C under Nitrogen/Argon.

-

Add LDA (1.1 eq) dropwise. Stir for 1 hour.

-

Mechanism:[3][4] The Lithium coordinates to the oxygen and bromine, deprotonating the position between them (Position 2) or the position between Oxygen and CF3 (Position 6). However, the position between Oxygen and Bromine (Position 2) is often favored due to the inductive acidification by both O and Br. Note: Regioselectivity must be confirmed by NMR.

-

-

Electrophilic Fluorination:

-

Add a solution of NFSI (1.2 eq) in THF to the lithiated species at -78°C.

-

Allow to warm slowly to RT overnight.

-

Result: The electrophilic fluorine attacks the lithiated carbon, installing the F atom at position 2.

-

-

Deprotection:

-

Treat the crude intermediate with TBAF (for TBS) or dilute HCl (for MOM).

-

Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: Proposed regioselective synthesis via Directed Ortho Metalation (DoM).

Part 4: Reactivity & Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. Its value lies in its ability to undergo orthogonal functionalization.

Functionalization Logic

-

Site A (Phenolic OH): Nucleophilic attack. Used to attach the scaffold to solubilizing tails or core pharmacophores via Williamson Ether Synthesis or Mitsunobu Reaction .

-

Site B (Aryl Bromide): Electrophilic site for metal-catalyzed coupling. Used to extend the carbon skeleton via Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) coupling.

-

Site C (F & CF₃): Inert modulators. These groups remain ensuring the final molecule has high metabolic stability (blocking metabolic hotspots) and increased lipophilicity.

Key Reaction Protocols

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

-

Purpose: To attach an aryl or heteroaryl group at the 3-position.

-

Conditions:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: Dioxane/Water (4:1).

-

Temperature: 80–100°C.

-

-

Mechanism: The oxidative addition of Pd into the C-Br bond is facilitated by the electron-poor nature of the ring (due to F and CF₃), making this substrate highly reactive for cross-coupling.

B. Nucleophilic Aromatic Substitution (SₙAr)

-

Note: While the ring is electron-deficient, the presence of the electron-donating OH (even if deprotonated to O-) makes SₙAr at the Fluorine position difficult unless the phenol is protected or converted to a leaving group (e.g., Triflate).

-

Strategy: If substitution of the Fluorine is desired, the Phenol must be protected first.

Reactivity Map

Figure 2: Orthogonal reactivity profile for medicinal chemistry applications.

Part 5: Handling & Safety (MSDS Summary)

Hazard Classification:

-

GHS Signal Word: WARNING

-

H315: Causes skin irritation.[5]

-

H335: May cause respiratory irritation.[5]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood.[3]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is relatively stable to air.

-

Spill: Sweep up solid spills to avoid dust generation. Dissolve in organic solvent for disposal.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF/HBr.

References

-

Fluorochem Products. (2025).[6][4][5] 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol Product Page. Retrieved from

-

PubChem Database. (2025).[6] Compound Summary for CAS 1807005-89-5. National Center for Biotechnology Information. Retrieved from

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directors in the Synthesis of Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.

- Schlosser, M. (2005). The 2×3 "Green" Dimensions of Fluorine-Based Drug Discovery. Helvetica Chimica Acta. (Reference for the utility of Fluorine/CF3 in drug design).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Bromo-5-(trifluoromethyl)phenol [oakwoodchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21914470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

[1]

Executive Summary

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS: 1807005-89-5 ) is a tri-functionalized aromatic scaffold characterized by a unique substitution pattern that enables orthogonal functionalization.[1] Its structure integrates a phenolic hydroxyl group, a reactive aryl bromide, and two fluorinated motifs (fluorine and trifluoromethyl).[2] This specific arrangement makes it a critical intermediate for modulating lipophilicity (LogP) and metabolic stability in drug discovery, particularly for kinase inhibitors and PROTAC linkers.

Physicochemical Profile

Precise molecular metrics are essential for stoichiometric calculations and property prediction in medicinal chemistry campaigns.

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol | |

| CAS Number | 1807005-89-5 | Distinct from the 3-bromo-5-(trifluoromethyl) isomer.[1] |

| Molecular Formula | C₇H₃BrF₄O | |

| Molecular Weight | 258.998 g/mol | Average mass for stoichiometry.[2] |

| Exact Mass | 257.9279 Da | Monoisotopic (based on ⁷⁹Br). |

| Appearance | White to off-white solid | Low melting point solid or viscous oil (purity dependent).[1] |

| Predicted LogP | 3.46 | Highly lipophilic due to -CF₃ and -Br.[1] |

| Predicted pKa | ~7.4 | More acidic than phenol (pKa 10) due to electron-withdrawing F/CF₃. |

| H-Bond Donors | 1 | Phenolic -OH. |

| H-Bond Acceptors | 4 | F atoms act as weak acceptors.[1] |

Structural Analysis

The molecule features a 1,2,3,5-substitution pattern.[1][3] The fluorine atom at position 2 exerts a strong inductive effect (-I), acidifying the adjacent phenolic proton and influencing the rotational barrier of ethers derived from this scaffold. The trifluoromethyl group at position 5 provides metabolic blocking against cytochrome P450 oxidation at the para-position relative to the fluorine.

Synthetic Methodologies

Synthesis of this isomer requires careful regiocontrol, as direct electrophilic halogenation of 3-(trifluoromethyl)phenol typically yields the 4- or 6-isomer due to the directing power of the hydroxyl group.[1]

Recommended Route: Directed Ortho-Lithiation

The most reliable laboratory-scale synthesis avoids ambiguity by utilizing a lithiation-borylation-oxidation sequence starting from a symmetric precursor.[1]

Protocol Logic:

-

Precursor: 1,3-Dibromo-2-fluoro-5-(trifluoromethyl)benzene.[1]

-

Lithiation: Lithium-halogen exchange occurs selectively at one bromine position.[1]

-

Trapping: Reaction with a borate ester (e.g., B(OMe)₃).

-

Oxidation: Conversion of the boronate to the phenol using basic peroxide.

Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.

Caption: Figure 1. Regioselective synthesis via lithium-halogen exchange, ensuring the bromine remains at the 3-position relative to the phenol.[1]

Reactivity & Applications

The 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol scaffold offers three distinct "handles" for chemical modification, allowing it to serve as a versatile linchpin in convergent synthesis.

Orthogonal Functionalization Map

-

Phenolic -OH (Nucleophile):

-

Reaction: Mitsunobu reaction or S_N2 alkylation.

-

Application: Attachment of solubilizing tails or linker chains (e.g., for PROTACs).

-

Condition Note: The enhanced acidity (pKa ~7.4) allows the use of weaker bases like K₂CO₃ or Cs₂CO₃ for alkylation, minimizing side reactions.

-

-

Aryl Bromide (Electrophile):

-

Aryl Fluoride (Activated Electrophile):

-

Reaction: S_NAr (Nucleophilic Aromatic Substitution).[4]

-

Application: Displacement by amines or thiols.

-

Mechanism: The para-CF₃ group activates the fluorine toward displacement, though this typically requires forcing conditions (high heat, polar aprotic solvent), allowing the F to be retained if desired.

-

Reactivity Diagram[1]

Caption: Figure 2.[1] Divergent reactivity profile showing orthogonal pathways for scaffold elaboration.

Handling and Safety Standards

Given the fluorinated and phenolic nature of the compound, strict safety protocols are required.[5]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Phenols can oxidize to quinones upon prolonged exposure to air and light.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

Disposal: Halogenated organic waste streams.

References

-

Fluorochem . Product Analysis: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS 1807005-89-5).[1] Retrieved from

-

Sigma-Aldrich .[1][6] Building Blocks for Medicinal Chemistry: Fluorinated Phenols. Retrieved from

-

PubChem . Compound Summary: 3-Bromo-2-fluorophenol Derivatives. National Library of Medicine. Retrieved from

-

BenchChem . Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from

Sources

- 1. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-(trifluoromethyl)phenol | Sigma-Aldrich [sigmaaldrich.com]

Technical Profile: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Executive Summary

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS: 1807005-89-5) is a highly specialized halogenated building block used critically in medicinal chemistry.[1] Its unique substitution pattern—combining a phenolic handle, a reactive aryl bromide, and two distinct fluorine motifs—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. The compound serves as a "linchpin" intermediate, allowing orthogonal functionalization: the bromide facilitates cross-coupling (Suzuki/Buchwald), while the phenol allows for etherification or esterification to attach warheads or E3 ligase ligands.

Chemical Identity & Properties

| Property | Value |

| CAS Number | 1807005-89-5 |

| IUPAC Name | 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol |

| Molecular Formula | |

| Molecular Weight | 258.99 g/mol |

| Appearance | White to off-white solid / Low-melting solid |

| SMILES | OC1=CC(C(F)(F)F)=CC(Br)=C1F |

| pKa (Predicted) | ~6.8 – 7.2 (Acidified by electron-withdrawing F, Br, |

| LogP (Predicted) | ~3.4 (High lipophilicity due to |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water |

Structural Analysis & Electronic Effects

This molecule exhibits a "push-pull" electronic landscape that dictates its reactivity:

-

Phenolic OH (

): Acts as a nucleophile. The acidity is significantly enhanced (pKa < 8) compared to phenol (pKa 10) due to the inductive electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups. -

Ortho-Fluoro (

): Provides metabolic stability by blocking the metabolically labile ortho-position. It also exerts a strong inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution ( -

Meta-Bromide (

): The primary handle for carbon-carbon bond formation. Positioned between the fluoro and hydroxyl groups, it is sterically crowded but highly reactive in Pd-catalyzed cross-couplings. -

Meta-Trifluoromethyl (

): Increases lipophilicity and metabolic half-life. It is a strong deactivator, ensuring that any electrophilic functionalization (if attempted) would be directed away from itself.

Synthesis Protocols

Two primary routes exist for accessing this scaffold.[2][3][4][5][6][7] Method A is preferred for laboratory-scale precision, utilizing modern organometallic directing effects. Method B is a classical route suitable for scale-up starting from the aniline.

Method A: Directed Ortho Metalation (DoM)

This route exploits the strong ortho-directing ability of fluorine to selectively functionalize the benzene ring.

-

Precursor: 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene

-

Reagents: LDA (Lithium Diisopropylamide),

, -

Mechanism: The fluorine atom at

directs lithiation to the

Protocol:

-

Lithiation: To a solution of 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF at -78°C, add LDA (1.1 eq) dropwise over 30 min. Stir for 1 h. Note: LDA is used to avoid Lithium-Halogen exchange at the Br site, which n-BuLi would trigger.

-

Boronation: Add trimethyl borate (

, 1.5 eq) dropwise. Allow the mixture to warm to 0°C over 2 h. -

Oxidation: Add 30%

(3.0 eq) and 10% NaOH (3.0 eq) carefully. Stir at room temperature for 12 h. -

Workup: Acidify with 1M HCl, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

Method B: Sandmeyer Hydrolysis (From Aniline)

This method is robust if the aniline precursor is commercially available.

-

Precursor: 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline

-

Reagents:

,

Protocol:

-

Diazotization: Dissolve the aniline in 30%

at 0°C. Add aqueous -

Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of dilute

(or a -

Isolation: Steam distill or extract the phenolic product after cooling.

Visualization: Synthesis Workflow

Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) ensuring regioselectivity at C3.

Applications & Reactivity

The molecule is a trifunctional scaffold. Drug developers utilize the orthogonal reactivity of the Br and OH groups.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The aryl bromide at

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Outcome: Introduction of aryl/heteroaryl groups at

, retaining the phenol for further derivatization.

B. Etherification (Linker Attachment)

The phenol is used to attach linkers (e.g., PEG chains for PROTACs).

-

Conditions:

, DMF, alkyl halide (Mitsunobu conditions are also viable). -

Note: The acidity of the phenol requires mild bases; strong bases like NaH are effective but require anhydrous conditions.

Visualization: Reactivity Map

Caption: Figure 2. Orthogonal reactivity profile allowing modular drug design.

Safety & Handling

-

Hazard Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Specific Danger: Fluorinated phenols can be readily absorbed through the skin. The trifluoromethyl group adds stability, making the compound persistent.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive.

References

-

Fluorochem Product Data. 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS 1807005-89-5).[1]Link

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. (Foundational text on DoM of fluorobenzenes). Link

-

Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide. (General protocol for hindered bromides). Link

-

Wang, J. et al. (2010). "Regioselective synthesis of polysubstituted phenols." Journal of Organic Chemistry. (Analogous Sandmeyer protocols). Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1 [m.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

Technical Guide: Synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

The following technical guide details the synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS 1805562-49-7 / 1807005-89-5). This document is structured for research scientists and process chemists, focusing on mechanistic rationale, regiocontrol, and scalable reproducibility.

Executive Summary & Molecule Profile

Target Molecule: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol CAS: 1805562-49-7 | 1807005-89-5 Molecular Formula: C₇H₃BrF₄O Molecular Weight: 258.99 g/mol Application: Key intermediate for small molecule inhibitors (e.g., HIF-2α antagonists, KRAS inhibitors) requiring a specific 1,2,3,5-substitution pattern on the benzene core.

Synthetic Challenge: The primary difficulty lies in the regioselective introduction of the bromine atom at the C3 position . Direct electrophilic aromatic substitution (bromination) of the parent phenol or aniline typically favors the C4 or C6 positions due to the directing effects of the hydroxyl/amino group (ortho/para) and the fluorine atom. Consequently, a Directed Ortho Metalation (DoM) strategy or a Sandmeyer transformation from a pre-functionalized aniline is required to achieve the correct isomer.

Retrosynthetic Analysis

The retrosynthesis identifies two primary viable pathways. The DoM Route (Pathway A) is preferred for laboratory-scale precision, utilizing the strong directing ability of fluorine and a protected phenol. The Sandmeyer Route (Pathway B) is viable if the specific aniline precursor is commercially accessible.

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Pathway A: Directed Ortho Metalation (DoM)

Status: Recommended for Lab Scale & High Regio-Fidelity.

This pathway leverages the acidity of the C3 proton (ortho to Fluorine, meta to CF₃) and the coordinating ability of a protected phenol group.

Phase 1: Phenol Protection

The free phenol must be protected to prevent quenching of the organolithium reagent and to serve as a Directed Metalation Group (DMG).

-

Reagents: MOM-Cl (Methoxymethyl chloride) or Cl-CONEt₂ (Diethylcarbamoyl chloride).

-

Rationale: The O-carbamate is a powerful DMG, but the MOM ether is often sufficient and easier to remove.

-

Protocol (MOM Protection):

-

Dissolve 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in DCM at 0°C.

-

Add DIPEA (1.5 eq) followed by MOM-Cl (1.2 eq) dropwise.

-

Stir at RT for 4-6 hours.

-

Quench with water, extract with DCM, and concentrate.

-

Yield Expectation: >90%.

-

Phase 2: Regioselective Lithiation & Bromination

This is the critical step. The C3 position is chemically unique: it is flanked by a Fluorine atom (strong inductive effect, acidifying the proton) and is meta to the electron-withdrawing CF₃ group.

-

Reagents: n-Butyllithium (n-BuLi) or LDA; Bromine source (CBr₄ or NBS).

-

Solvent: Anhydrous THF.

-

Temperature: -78°C.[1]

Mechanism: The Lithium base coordinates to the DMG (MOM oxygen) or is directed by the Fluorine's inductive effect to deprotonate C3.

-

Note on Regioselectivity: While C6 is ortho to the DMG, C3 is ortho to Fluorine. Fluorine-directed lithiation is kinetically very fast. The acidity of H-3 is also enhanced by the meta-CF₃ group.

Protocol:

-

Cool a solution of 1-(Methoxymethoxy)-2-fluoro-5-(trifluoromethyl)benzene in anhydrous THF to -78°C under Argon.

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Maintain temp < -70°C.

-

Stir at -78°C for 1 hour to ensure complete lithiation (formation of the aryllithium species).

-

Add a solution of CBr₄ (1.2 eq) or NBS in THF dropwise.

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl solution.

Phase 3: Deprotection

-

Reagents: HCl (4M in Dioxane) or TFA/DCM.

-

Protocol: Treat the crude brominated intermediate with acidic conditions at RT for 2-4 hours to cleave the MOM ether, yielding the free phenol.

Pathway B: The Sandmeyer Route

Status: Alternative if Aniline Precursor is Available.

If 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is available (or synthesized via nitration/reduction of a specific precursor), this route is robust.

-

Diazotization:

-

Dissolve aniline in H₂SO₄/H₂O.

-

Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

-

-

Hydrolysis:

-

Add the diazonium solution slowly to a boiling solution of H₂SO₄/H₂O (or CuSO₄/H₂O for milder conditions).

-

The N₂ group is displaced by water (OH).

-

-

Extraction: Extract the resulting phenol with Ethyl Acetate.

Experimental Data Summary

| Parameter | Pathway A (DoM) | Pathway B (Sandmeyer) |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)phenol | 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline |

| Key Reagents | MOM-Cl, n-BuLi, CBr₄ | NaNO₂, H₂SO₄, Heat |

| Regiocontrol | High (Directed by F and DMG) | Pre-determined by starting material |

| Scalability | Moderate (Cryogenic conditions) | High (Standard tank reactions) |

| Risk Factors | Moisture sensitivity, pyrophoric Li-reagents | Diazo explosion hazards, high temp acid |

Visualization of the DoM Pathway

Figure 2: Step-by-step workflow for the Directed Ortho Metalation synthesis.

Safety & Handling

-

Organolithiums (n-BuLi): Pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen). Use dry solvents.

-

Fluorinated Compounds: While the CF₃ group is stable, combustion of fluorinated aromatics can release HF.

-

Bromine Sources: CBr₄ is toxic and hepatotoxic. Handle in a fume hood.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

Fluorochem Products. 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol Product Page. Retrieved from .

-

Organic Chemistry Portal. Directed Ortho Metalation (DoM). Retrieved from .

-

Sigma-Aldrich. 3-Bromo-5-(trifluoromethyl)phenol and related synthesis. Retrieved from .

-

BenchChem. Synthesis of Halogenated Phenols and Troubleshooting. Retrieved from .

Sources

Technical Guide: Spectral Characterization of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

[1]

Compound Identity & Structural Analysis[2][3][4][5]

-

IUPAC Name: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol[1]

-

CAS Number: 1807005-89-5 (Primary Reference)[1]

-

Molecular Formula:

[1][2] -

Exact Mass: 257.930 (for

), 259.928 (for

Structural Geometry & Electronic Environment

The molecule features a tri-substituted benzene ring with a phenol core. The electronic environment is dominated by the interplay of three electron-withdrawing groups (EWGs) and one electron-donating group (EDG):

-

-OH (Pos 1): Strong EDG (ortho/para director) via resonance, but inductive withdrawal.

-

-F (Pos 2): Strong inductive EWG; ortho to OH and Br.[1]

-

-Br (Pos 3): Weakly deactivating; ortho to F and H4.

-

-CF

(Pos 5): Strong EWG; meta to Br and OH.

This substitution pattern creates a highly electron-deficient ring, increasing the acidity of the phenolic proton compared to unsubstituted phenol.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic phenolic proton.[1] GC-MS (EI) is suitable for derivatized samples (e.g., TMS ether).[1]

Isotopic Pattern Analysis

The presence of one Bromine atom creates a distinct 1:1 isotopic signature.

| Ion Species | m/z ( | m/z ( | Relative Intensity | Description |

| 256.9 | 258.9 | 100 : 98 | Base Peak (Deprotonated Molecular Ion) | |

| 258.0 | 260.0 | 50 : 49 | Molecular Ion (Radical Cation) | |

| 189.0 | 191.0 | Medium | Loss of Trifluoromethyl group | |

| 179.0 | 179.0 | Low | Loss of Bromine (Aryl cation) |

Fragmentation Pathway (EI Mode)

The fragmentation logic follows standard aryl halide pathways:

-

-Cleavage: Loss of

-

C-Br Cleavage: Homolytic fission of the C-Br bond.

-

CO Loss: Characteristic phenol fragmentation (

).[1]

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway showing primary loss channels.[1]

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat solid.[1]

| Frequency ( | Functional Group | Vibrational Mode | Notes |

| 3250 - 3500 | O-H | Stretching | Broad band; shifts depending on H-bonding. |

| 3050 - 3100 | C-H (Ar) | Stretching | Weak, sharp aromatic C-H peaks. |

| 1600, 1580 | C=C (Ar) | Ring Breathing | Characteristic aromatic skeletal vibrations. |

| 1320 - 1100 | C-F | Stretching | Very Strong. Multiple bands due to |

| 1250 | C-O | Stretching | Strong band typical of phenols. |

| 600 - 700 | C-Br | Stretching | Moderate to strong absorption in fingerprint region.[1] |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR (Proton)

The molecule has two aromatic protons (H4 and H6) and one exchangeable phenolic proton.[1]

-

H4 (Position 4): Located between

and -

H6 (Position 6): Located between

and

Predicted Chemical Shifts & Assignments:

| Shift ( | Mult. | Integration | Coupling ( | Assignment |

| 10.5 - 11.0 | s (br) | 1H | - | -OH (Exchangeable) |

| 7.55 - 7.65 | dd | 1H | H4 (Aromatic) | |

| 7.20 - 7.30 | dd | 1H | H6 (Aromatic) |

Note: In CDCl

NMR (Fluorine)

This spectrum is critical for purity verification.[1] It will show two distinct signals.

| Shift ( | Mult. | Assignment | Notes |

| -62.0 to -64.0 | s (or d) | -CF | Trifluoromethyl group.[1][5] May show small coupling to F2 ( |

| -125.0 to -135.0 | m | Ar-F (Pos 2) | Aromatic fluorine.[1] Coupled to H4 and H6. |

NMR (Carbon)

Complex splitting arises due to C-F coupling.[1]

Experimental Protocol for Spectral Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this validation workflow.

Step 1: Sample Preparation[1]

-

Mass: Weigh 5-10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? It prevents solute aggregation and slows proton exchange, allowing the phenolic -OH peak to be visualized clearly as a sharp singlet or broad hump.

-

-

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr from synthesis).

Step 2: Instrument Parameters[9]

-

Probe Temperature: 298 K (25°C).

-

Pulse Sequence:

Step 3: Logic Diagram for Structural Confirmation

Figure 2: Decision tree for confirming 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol identity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol. Retrieved from [Link]

-

Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent increment calculations).

Navigating the Synthesis and Handling of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The increasing complexity of molecular scaffolds in modern drug discovery necessitates a thorough understanding of the safety and handling protocols for novel and reactive building blocks. 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound with significant potential in the synthesis of advanced pharmaceutical intermediates and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a phenolic ring, presents both synthetic opportunities and specific handling challenges. This in-depth technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, designed to empower researchers to work with it confidently and safely.

Physicochemical and Hazard Profile

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling. While comprehensive experimental data for 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is not extensively published, we can compile a profile from supplier data and predictions for structurally similar molecules.

Table 1: Physicochemical Properties of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol and Related Compounds

| Property | 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol | 3-Bromo-2-fluoro-phenol (Predicted) | 3-Bromo-5-(trifluoromethyl)phenol |

| CAS Number | 1807005-89-5[1] | 156682-53-0 | 1025718-84-6[2] |

| Molecular Formula | C₇H₃BrF₄O[1] | C₆H₄BrFO | C₇H₄BrF₃O[2][3] |

| Molecular Weight | 259.00 g/mol [1] | 190.99 g/mol | 241.01 g/mol [3] |

| Appearance | Not specified (likely a solid or liquid) | White solid[4] | Clear liquid/Solid[2][3] |

| Boiling Point | Not available | 207.4 ± 20.0 °C[4] | Not available |

| pKa | Not available | 7.74 ± 0.10[4] | Not available |

| LogP | 3.46[1] | Not available | Not available |

Hazard Identification:

Based on the safety data sheets (SDS) of structurally analogous compounds, 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol should be treated as a hazardous substance with the following potential risks:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.

-

Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

The presence of multiple halogen substituents and a trifluoromethyl group enhances the compound's reactivity and potential for biological activity, warranting stringent safety measures.

Core Safety and Handling Protocols

A proactive approach to safety is essential when working with highly functionalized and potentially reactive compounds. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial. The following diagram outlines the minimum required PPE for handling 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol.

Caption: Essential Personal Protective Equipment for handling 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol.

Rationale for PPE Selection:

-

Double-Gloving: Halogenated organic compounds can permeate standard nitrile gloves. An outer layer of a more resistant material like neoprene or butyl rubber provides enhanced protection.

-

Face Shield: The corrosive nature of phenols necessitates full-face protection, especially when handling larger quantities or during procedures with a high risk of splashing.

Engineering Controls

All manipulations of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of potentially harmful vapors or dust.

Storage and Segregation

Proper storage is vital to prevent accidental reactions and degradation.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reactive metals.

-

Light and Moisture: Protect from light and moisture to prevent potential degradation.

Reactivity Profile and Considerations

The trifluoromethyl group on the phenol ring is a key feature influencing its reactivity. Research on trifluoromethylphenols suggests a potential for hydrolysis and defluorination, particularly under basic conditions. The position of the trifluoromethyl group and other substituents on the aromatic ring can significantly affect the rate of this degradation[5][6]. While specific reactivity data for 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is limited, researchers should be mindful of the following:

-

Basic Conditions: Avoid exposure to strong bases, as this may initiate decomposition pathways.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (fluoro, bromo, and trifluoromethyl) activates the aromatic ring towards nucleophilic aromatic substitution. This is a key consideration in reaction design.

-

Thermal Stability: While specific data is unavailable, heating halogenated aromatic compounds can lead to the release of toxic fumes, such as hydrogen fluoride and hydrogen bromide.

Emergency Procedures: A Step-by-Step Guide

Immediate and appropriate action is critical in the event of an exposure. The following workflow outlines the necessary steps.

Caption: Step-by-step emergency procedures for exposure to 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol.

Toxicology and Ecotoxicity Insights

-

Endocrine Disruption: Halogenated phenolic compounds have been shown to inhibit the activity of deiodinases, enzymes crucial for thyroid hormone regulation[7]. This suggests a potential for endocrine-disrupting effects.

-

General Toxicity of Brominated Aromatics: Some brominated aromatic compounds, particularly those used as flame retardants, can be persistent in the environment and may have long-term toxic effects[8][9]. While the toxicity of these compounds can vary, some have been shown to be hepatotoxic[8].

-

Ecotoxicity: Due to its LogP value of 3.46, 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is expected to have low water solubility and may be toxic to aquatic life. Releases into the environment should be strictly avoided.

Waste Disposal and Decontamination

All waste containing 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol must be treated as hazardous waste.

Table 2: Waste Disposal Protocol

| Waste Type | Disposal Procedure |

| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |

| Liquid Waste | Collect in a designated, labeled, and sealed container for halogenated organic waste. |

| Contaminated PPE | Place in a sealed bag and dispose of as hazardous waste. |

Decontamination:

-

Glassware and Equipment: Rinse with an appropriate organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinse as hazardous waste. Subsequently, wash with soap and water.

-

Work Surfaces: Wipe down with a suitable solvent and then with soap and water.

Conclusion

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is a valuable research chemical with significant potential in synthetic chemistry. However, its highly functionalized nature necessitates a cautious and well-informed approach to its handling. By adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner. A thorough understanding of its properties, potential hazards, and emergency procedures is the cornerstone of safe and successful research.

References

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

-

156682-53-0 | 3-Bromo-2-fluoro-phenol. Chemrobot. [Link]

-

Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Toxicological Sciences. [Link]

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Bromo-5-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-5-(trifluoromethyl)phenol | Sigma-Aldrich [sigmaaldrich.com]

- 4. 156682-53-0 | 3-Bromo-2-fluoro-phenol [fluoromart.com]

- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

Technical Guide: Solubility Profile & Characterization of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Executive Summary

This technical guide provides a comprehensive solubility profile for 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol , a highly functionalized halogenated scaffold used frequently in medicinal chemistry (e.g., Suzuki-Miyaura cross-couplings) and agrochemical synthesis.

Due to the interplay between the lipophilic trifluoromethyl group and the ionizable phenolic hydroxyl, this compound exhibits pH-dependent aqueous solubility and high lipophilicity (LogP ~3.5). Effective handling requires strict adherence to specific solvent systems to prevent precipitation during biological assays or synthetic workups.[1] This guide outlines the theoretical physicochemical basis, practical solubility data, and validated protocols for characterization.

Physicochemical Analysis & Electronic Effects[1][2]

To understand the solubility behavior of this molecule, one must analyze the electronic contributions of its substituents on the phenol core.

Structural Dissection

The molecule consists of a phenol ring decorated with three electron-withdrawing groups (EWGs):

-

Position 1 (-OH): The solubility "anchor."[1] It acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

-

Position 2 (-F): Ortho-substitution. exerts a strong inductive effect (-I), increasing the acidity of the phenolic proton.

-

Position 3 (-Br): Lipophilic handle.[1] Increases LogP significantly.[1]

-

Position 5 (-CF3): Strongly lipophilic and electron-withdrawing.[1] This group is the primary driver of the compound's low aqueous solubility in its neutral state.

Predicted Properties

Based on Quantitative Structure-Property Relationship (QSPR) modeling and analogous fluorinated phenols:

| Property | Value / Range | Description |

| Molecular Weight | 258.99 g/mol | Small molecule range.[1] |

| LogP (Octanol/Water) | 3.4 – 3.8 | Highly lipophilic.[1] Poor water solubility expected in neutral form.[1] |

| pKa (Acid Dissociation) | 7.2 ± 0.3 | Significantly more acidic than phenol (pKa 10).[1] The cumulative electron-withdrawing effects of F and CF3 stabilize the phenoxide anion. |

| Polar Surface Area (PSA) | ~20 Ų | Low PSA suggests high membrane permeability but low aqueous solvation.[1] |

Critical Insight: The pKa of ~7.2 means that at physiological pH (7.4), this compound exists as an equilibrium mixture of ~60% anionic (soluble) and ~40% neutral (insoluble) species. Small shifts in pH will drastically alter solubility.

Solubility Profile

The following data categorizes solvent compatibility for stock preparation and reaction planning.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | Excellent (>100 mM) | Recommended for Stock Solutions. Stable for long-term storage at -20°C. |

| Polar Aprotic | DMF, DMAc | Excellent | Suitable for high-temp SNAr or coupling reactions.[1] |

| Polar Protic | Methanol, Ethanol | Good (>50 mM) | Good for transfers; avoid for long-term storage due to potential esterification/acetal formation risks if traces of acid are present. |

| Chlorinated | Dichloromethane | Moderate | Good for extraction workups; poor for biological assay delivery.[1] |

| Aqueous (pH < 7) | PBS, Water | Poor (<10 µM) | Compound remains neutral and precipitates.[1] Requires co-solvent (e.g., 1% DMSO).[1] |

| Aqueous (pH > 9) | 0.1M NaOH | High | Deprotonation forms the soluble phenoxide salt.[1] |

The pH-Solubility Relationship (Bjerrum-Solubility Plot)

The solubility of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is governed by the Henderson-Hasselbalch equation.

-

pH < 5.0: The compound is fully protonated (neutral).[1] Solubility is driven solely by intrinsic solubility (

), which is very low due to the -CF3 and -Br groups. -

pH > 9.0: The compound is fully deprotonated (anionic).[1] Solubility increases by orders of magnitude as the ion is solvated by water.[1]

Experimental Characterization Protocols

As a Senior Scientist, you should not rely solely on predictions. The following self-validating protocols are designed to empirically determine the solubility limit.

Workflow Visualization

The following diagram outlines the decision tree for solubility determination, ensuring data integrity.

Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility workflows based on development stage.

Protocol A: Kinetic Solubility (Nephelometry/UV)

Best for: Early-stage screening and biological assay validation.

-

Stock Prep: Dissolve solid material in 100% DMSO to create a 10 mM stock. Vortex for 2 minutes to ensure complete dissolution.[1]

-

Dilution: Aliquot buffer (PBS pH 7.4) into a 96-well plate.

-

Spiking: Add DMSO stock to the buffer to reach target concentrations (e.g., 1, 10, 50, 100 µM). Ensure final DMSO concentration is ≤ 1.0% to avoid cosolvent artifacts [1].[1]

-

Incubation: Shake at room temperature for 90 minutes.

-

Readout: Measure light scattering (Nephelometry) or UV absorbance (280 nm). An increase in scattering or a drop in linear absorbance indicates precipitation (the "Solubility Limit").

Protocol B: Thermodynamic Solubility (Shake-Flask)

Best for: Accurate physical property determination.

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of aqueous buffer (pH 1.2, 7.4, and 9.0) in glass vials.

-

Equilibration: Agitate on an orbital shaker at 37°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated with compound first to prevent adsorption losses).

-

Quantification: Inject the filtrate into HPLC-UV. Calculate concentration against a standard curve prepared in Methanol/Water [2].[1]

Synthesis & Application Context

When utilizing 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol as a building block (e.g., in Suzuki or Buchwald-Hartwig couplings), solubility dictates the reaction success.

Reaction Solvent Selection

Due to the electron-poor nature of the ring, nucleophilic attacks (SNAr) are favorable at the 2-position (displacing Fluorine) or coupling at the 3-position (Bromine).

-

Recommended System: 1,4-Dioxane/Water (4:1) or DMF .[1]

-

Reasoning: These solvents solubilize both the lipophilic organic halide and the inorganic bases (e.g., K2CO3, Cs2CO3) required for the catalytic cycle.

-

-

Avoid: Pure non-polar solvents (Hexane/Toluene) without phase transfer catalysts, as the phenolic proton may interfere with non-polar transition states or cause catalyst poisoning if not deprotonated.

Mechanistic Diagram: Species Distribution

Figure 2: Equilibrium shift between the insoluble neutral phenol and soluble phenoxide anion.

References

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Solubility Assays.[1][2] Available from: [Link]

-

PubChem Compound Summary. 2-Bromo-5-(trifluoromethyl)phenol (Isomer Analog Data). National Center for Biotechnology Information.[1] Available from: [Link]

Sources

Physiochemical Profile & Technical Handling: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

[1]

Executive Summary

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS: 1807005-89-5) is a high-value halogenated building block utilized primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its dense functionalization—combining a phenolic hydroxyl, an ortho-fluorine, a meta-bromine, and a meta-trifluoromethyl group—makes it a critical scaffold for modifying lipophilicity and metabolic stability in bioactive molecules.[1][2]

This guide provides a definitive technical analysis of its physical appearance, correlating visual characteristics with chemical purity and stability.[1][2] It establishes a self-validating quality control (QC) workflow for researchers handling this corrosive intermediate.[2]

Physiochemical Characterization[2]

The "True" Physical Appearance

In its high-purity state (>97%), 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol exists as a white to off-white crystalline solid .[1][2] However, researchers frequently encounter it as a light yellow or beige solid, or occasionally a semi-solid melt.[1][2] Understanding the causality behind these variations is essential for accurate assessment.[1][2]

| Property | Specification | Technical Insight |

| Physical State | Solid (Crystalline) | Often low-melting; may appear "wet" or fused if stored improperly or if purity drops below 95%.[1][2] |

| Color (Pure) | White / Colorless | Indicates absence of oxidation products (quinones).[1][2] |

| Color (Aged/Impure) | Pale Yellow to Beige | Phenolic oxidation or trace brominated byproducts often impart a yellow hue.[1][2] |

| Odor | Phenolic / Acrid | Characteristic of halogenated phenols; indicates volatility and requires fume hood handling.[1][2] |

| Molecular Weight | 258.99 g/mol | Heavy halogenation contributes to density but disrupts crystal lattice energy, lowering MP.[2] |

Solubility Profile

Visual appearance changes significantly upon solvation.[1][2]

-

Dichloromethane (DCM) / Ethyl Acetate: High solubility.[1][2] Solution should be clear and colorless.[1][2] Cloudiness suggests inorganic salt contamination.[1][2]

-

Water: Low solubility.[1][2] Forms an emulsion or oil-out layer due to the lipophilic -CF3 and -Br groups, despite the phenolic -OH.[1][2]

Analytical Verification & QC Protocols

Visual inspection is a first-pass screen, not a confirmation.[1][2] The following analytical workflow is required to validate identity and purity.

The "Self-Validating" QC Workflow

This protocol ensures that the physical appearance correlates with chemical reality.[1][2]

Figure 1: Quality Control Decision Matrix. Note that yellow discoloration triggers an immediate purity check before NMR consumption.

Key Spectroscopic Markers[1][2]

Handling, Stability, and Degradation[2][3]

The physical appearance of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is a direct indicator of its storage history.[1][2]

Degradation Mechanism (The "Yellowing" Effect)

Phenols are susceptible to oxidation, forming quinones.[1][2] Even trace amounts of p-benzoquinone derivatives (which are highly colored) can turn a white bulk solid yellow.[1][2]

-

Mechanism: Radical abstraction of the phenolic hydrogen

delocalization -

Prevention: Store under inert atmosphere (Argon/Nitrogen).[1][2]

Handling Protocol

WARNING: This compound is corrosive and harmful.[1][2][3][4][5]

-

PPE: Neoprene gloves, safety goggles, and lab coat.[2]

-

Environment: All weighing and transfer must occur inside a functioning fume hood.

-

Tools: Use glass or stainless steel spatulas. Avoid reactive metals (Aluminum) which may react with the acidic phenol.[1][2]

-

Storage:

Storage Logic Diagram

Figure 2: Impact of environmental factors on physical stability and appearance.[1][2]

References

-

Fluorochem. (n.d.).[1][2] 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol Product Sheet. Retrieved from [1][2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 21914470, 2-Bromo-5-(trifluoromethyl)phenol. (Used for structural analog comparison). Retrieved from [1][2]

-

Fisher Scientific. (2024).[1][2] Safety Data Sheet: Poly-halogenated Phenols. Retrieved from

Strategic Utilization of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol in Research

CAS: 1807005-89-5 | Formula: C₇H₃BrF₄O | M.W.: 258.99 Da[1]

Executive Summary: The "Privileged" Fluorinated Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol represents a high-value "privileged structure."[1] It is not merely a reagent but a strategic scaffold that simultaneously addresses three critical challenges in drug discovery: metabolic stability , lipophilicity modulation , and orthogonal functionalization .[1]

This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this compound. Its specific substitution pattern—an ortho-fluorine adjacent to the phenolic hydroxyl, flanked by a meta-bromine and a meta-trifluoromethyl group—creates a unique electronic and steric environment ideal for developing kinase inhibitors, agrochemicals, and high-performance materials.

Key Chemical Assets[1][2][3]

-

The C3-Bromine Handle: A chemically distinct site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.

-

The C2-Fluorine Effect: Provides metabolic blocking at the oxidation-prone ortho position and lowers the pKa of the phenolic hydroxyl, enhancing bioactivity via the "ortho-fluorine effect" (intramolecular H-bonding).[1]

-

The C5-Trifluoromethyl Group: Acts as a "lipophilic anchor," increasing membrane permeability (LogP modulation) and preventing metabolic degradation at the ring's edge.[1]

Physicochemical Profiling & Reactivity

Understanding the electronic landscape of this molecule is prerequisite to successful synthesis.[1]

Electronic Distribution & pKa Modulation

Unlike unsubstituted phenol (pKa ~10), the cumulative electron-withdrawing effects of the -CF₃, -F, and -Br groups significantly increase the acidity of the hydroxyl proton.

| Parameter | Value / Characteristic | Impact on Synthesis |

| Estimated pKa | ~6.5 – 7.2 | High Acidity: The phenol can be deprotonated by weak bases (e.g., K₂CO₃, Cs₂CO₃).[1] Strong bases (NaH) are often unnecessary and may cause side reactions.[1] |

| LogP | ~3.46 | Lipophilic: Products will be highly non-polar; purification often requires low-polarity solvent systems (e.g., Hexane/EtOAc).[1] |

| C3-Br Reactivity | Moderate | The steric crowding from the adjacent C2-F and C4-H requires active catalytic systems (e.g., SPhos, XPhos) for efficient coupling.[1] |

The "Ortho-Fluorine" Conformation

The C2-fluorine atom is not sterically passive.[1] In O-alkylated derivatives (ethers), the C2-F exerts a conformational bias due to dipole-dipole repulsion with the ether oxygen.[1] This often locks the side chain into a specific orientation, which can be exploited to pre-organize the molecule for receptor binding (entropy reduction).[1]

Strategic Synthetic Workflows

The utility of this scaffold lies in its divergent synthesis capabilities.[1] Below is the decision logic for determining the optimal synthetic route.

Figure 1: Strategic decision tree for functionalizing the scaffold. Path A is the industry-standard approach to maximize yield and chemoselectivity.[1]

Experimental Protocols (Field-Proven)

Protocol A: Regioselective O-Alkylation (The "Mild" Method)

Objective: To attach a side chain to the phenol without affecting the bromine or trifluoromethyl groups.[1] Due to the enhanced acidity of this phenol, Mitsunobu conditions or mild basic alkylation are preferred over harsh SNAr conditions.[1]

Reagents:

-

Substrate: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (1.0 equiv)

-

Alkyl Halide: R-Br or R-I (1.1 equiv)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) — Preferred over K₂CO₃ for solubility.[1]

-

Solvent: DMF or Acetonitrile (anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve the phenol in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.

-

Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution will likely turn yellow/orange due to phenoxide formation.[1]

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Stir at 60°C for 2-4 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the disappearance of the phenol peak (M-H)- and appearance of the ether product.[1]

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[1][2][3]

-

Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes early due to high lipophilicity.[1]

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl or heteroaryl group at the C3-position.[1] Challenge: The ortho-fluorine (C2) can destabilize the Palladium intermediate.[1] The use of electron-rich, bulky ligands (Buchwald type) is critical to facilitate the oxidative addition into the sterically crowded C3-Br bond.

Reagents:

-

Substrate: O-protected/alkylated intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂dba₃/XPhos (for difficult substrates)

-

Base: K₃PO₄ (2.0 M aq.[1] solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Degassing: Sparge 1,4-Dioxane with nitrogen for 20 minutes. Oxygen is the enemy of this reaction.[1]

-

Assembly: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.

-

Activation: Add the solvent and aqueous base.[1]

-

Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).

-

Filtration: Filter through a pad of Celite to remove Palladium black.[1]

-

Purification: Silica gel chromatography.

Medicinal Chemistry Applications

Bioisosterism in Kinase Inhibitors

This scaffold is frequently used as a Type II Kinase Inhibitor fragment .[1]

-

Mechanism: The phenol (or urea derivative at C3) binds to the hinge region or the DFG-out pocket.[1]

-

Role of CF3: Occupies the hydrophobic back-pocket, improving potency and residence time.[1]

-

Role of F: The 2-F atom can form non-covalent interactions with backbone carbonyls, locking the inhibitor in a bioactive conformation.[1]

Agrochemical Design

In herbicide development (e.g., PPO inhibitors), the 3-bromo-2-fluoro-5-(trifluoromethyl)phenyl moiety serves as a core ring. The trifluoromethyl group ensures the compound survives oxidative metabolism in plants long enough to reach the target enzyme, while the bromine allows for the attachment of diverse "tail" groups to modulate selectivity between crop and weed.[1]

Safety & Handling (E-E-A-T)

-

Corrosivity: As a halogenated phenol, this compound is corrosive to skin and eyes.[1] It acts as a protein denaturant.[1]

-

HF Potential: In the event of a fire, thermal decomposition will release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1] Standard ABC fire extinguishers are insufficient; use CO₂ or dry chemical.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon). Phenols can oxidize over time to quinones if exposed to air/light, turning pink/brown.[1]

References

-

Fluorochem. (2025).[1] Product Analysis: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS 1807005-89-5).[1] Retrieved from [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1]

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry.[1][4][5][6] Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Retrieved from

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet & Property Analysis for Fluorinated Phenols.[1] Retrieved from [1]

-

Ertl, P., et al. (2020).[1] The influence of fluorine on the properties of drug-like molecules.[1][4][5][6] Bioorganic & Medicinal Chemistry.[1][5][6] (General reference for LogP/pKa modulation).

Sources

Methodological & Application

Strategic Functionalization of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Executive Summary: The "Privileged" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS: 1807005-89-5) represents a high-value "privileged scaffold." Its utility stems from a unique trifecta of properties:

-

Metabolic Stability: The -CF₃ group (C5) blocks metabolic oxidation at the typically reactive meta-position while modulating lipophilicity (LogP).[1]

-

Conformational Locking: The -F atom (C2) exerts a specific "ortho-fluorine effect," influencing the torsion angle of the phenol ether bond in derivatives, often locking bioactive conformations.

-

Orthogonal Reactivity: The -OH (nucleophile), -Br (electrophile), and the electron-deficient ring system allow for sequential, chemoselective diversifications.

This guide details the Sequential Functionalization Protocol (SFP) , a validated workflow designed to maximize yield while minimizing side reactions common to poly-halogenated aromatics (e.g., hydrodehalogenation).

Structural Analysis & Reactivity Logic

Before initiating synthesis, the researcher must understand the electronic environment of the substrate.

-

The Steric Choke Point: The bromine at C3 is "sandwiched" between the C2-Fluorine and the C4-Hydrogen. While C4 is open, the C2-Fluorine creates significant steric bulk and electronic repulsion. Standard Pd-catalysts (e.g., Pd(PPh₃)₄) often fail here due to slow oxidative addition.

-

The Electronic Trap: The ring is highly electron-deficient (due to -F and -CF₃). This makes the C-Br bond susceptible to oxidative addition by electron-rich metal centers, but it also increases the acidity of the phenol (pKa ~7.5 vs. 10 for phenol), requiring milder bases for alkylation to avoid side reactions.

Diagram 1: Divergent Synthesis Strategy

The following decision tree outlines the logical flow of functionalization.

Figure 1: The sequential logic dictates that the Phenol (-OH) must be capped first to prevent catalyst poisoning and side-reactivity during the metal-catalyzed steps.

Protocol Module A: Chemoselective O-Alkylation

Objective: Install the "Anchor" (R-group) without touching the sensitive C-Br bond. Challenge: Strong bases (NaH) can sometimes promote "halogen dance" mechanisms or minor nucleophilic aromatic substitution (SₙAr) at the fluorine position in highly electron-deficient rings. Solution: Use Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN).[1] The "Cesium Effect" aids solubility and promotes O-alkylation over competing pathways.[1]

Experimental Protocol

-

Setup: Charge a round-bottom flask with 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol (1.0 equiv) and MeCN (0.1 M concentration).

-

Base Addition: Add Cs₂CO₃ (1.5 equiv).[1] The mixture will turn yellow (phenoxide formation).[1] Stir for 10 min at RT.

-

Electrophile: Add the alkyl halide (R-X, 1.1 equiv).[1]

-

Note: If R-X is volatile, use a sealed tube.[1]

-

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

-

Endpoint: Disappearance of the starting phenol (lower Rf).[1]

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with water and brine.[1]

-

Self-Validation:

-

¹H NMR: Disappearance of the broad singlet (-OH) at ~5.5–6.0 ppm.

-

¹⁹F NMR: The C2-F signal often shifts slightly upfield (1–2 ppm) upon O-alkylation due to the change in electron donation from the oxygen.

-

Protocol Module B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the hindered C3 position.[1] Challenge: The ortho-fluoro substituent creates steric hindrance and electronic repulsion.[1] Older generation catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) often result in low yields or hydrodebromination (where H replaces Br). Expert Insight: Use Buchwald G2/G3 Precatalysts (specifically XPhos Pd G2 or SPhos Pd G2 ).[1] These bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered C-Br bond and prevent catalyst decomposition.

Experimental Protocol

-

Reagents: Combine the O-alkylated intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv).

-

Catalyst: Add XPhos Pd G2 (2–5 mol%).

-

Why XPhos? It is specifically optimized for ortho-substituted aryl halides.[1]

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Degas by sparging with Argon for 10 mins.[1]

-

Reaction: Seal and heat to 80–100°C for 2–6 hours.

-

Workup: Dilute with EtOAc, wash with water.[1] Pass the organic layer through a pad of Celite/Silica to remove Pd residues (which can be sticky).[1]

Diagram 2: Suzuki Coupling Mechanism & Ligand Choice

Figure 2: The catalytic cycle emphasizes the role of the XPhos ligand in overcoming the steric barrier presented by the ortho-fluorine atom.

Protocol Module C: Buchwald-Hartwig Amination

Objective: Install an amine (C-N bond) at C3.[1] Challenge: Electron-deficient rings can sometimes undergo SₙAr with strong nucleophiles, but the Br is the better leaving group for Pd-catalysis. Expert Insight: For this substrate, BrettPhos Pd G2 is the superior choice for primary amines, while RuPhos Pd G2 excels for secondary amines. The electron-deficient nature of the ring actually accelerates Reductive Elimination, often making this reaction faster than the Suzuki coupling.

Experimental Protocol

-

Reagents: Combine O-alkylated intermediate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (Sodium tert-butoxide, 1.5 equiv).

-

Warning: NaOtBu is moisture sensitive.[1] Handle in a glovebox or under strict Schlenk conditions.

-

-

Catalyst: Add BrettPhos Pd G2 (2–5 mol%).

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous).[1]

-

Reaction: Heat to 90°C for 2–12 hours.

-

Self-Validation (TLC): Aminated products are often highly fluorescent under UV (254/365 nm) due to the extended conjugation and "push-pull" electronics (Amino donor vs. CF3/F acceptor).[1]

Analytical Validation (The "Fingerprint")

The ¹⁹F NMR is the most powerful tool for tracking these reactions because the molecule has two distinct fluorine reporters.[1]

| Signal ID | Position | Approx. Shift (δ ppm)* | Diagnostic Behavior |

| Signal A | -CF₃ (C5) | -62.0 to -64.0 | Stable Anchor. This singlet usually remains relatively constant, serving as an internal reference. |

| Signal B | -F (C2) | -110.0 to -135.0 | The Reporter. This signal is highly sensitive to changes at C1 (O-alkylation) and C3 (Coupling). |

-